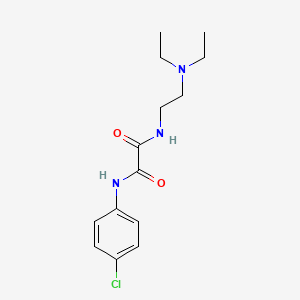

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide

Description

N1-(4-Chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorophenyl group at the N1 position and a 2-(diethylamino)ethyl moiety at the N2 position. Oxalamides are widely studied for diverse applications, including antiviral, antimicrobial, and flavor-enhancing activities, depending on their substituents .

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-3-18(4-2)10-9-16-13(19)14(20)17-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHVGDYIAPNPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 4-chloroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-(diethylamino)ethylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent, such as dichloromethane or chloroform. The reaction conditions often include cooling to maintain a low temperature and the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally and functionally related oxalamides, focusing on substituent effects, synthesis yields, biological activities, and applications.

Table 1: Structural and Functional Comparison of Selected Oxalamides

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The chemical formula for N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is . The synthesis typically involves the reaction of 4-chloroaniline with oxalyl chloride , followed by reaction with 2-(diethylamino)ethylamine . This process is carried out under controlled conditions to ensure the formation of the desired product efficiently:

- Step 1: Reaction of 4-chloroaniline with oxalyl chloride.

- Step 2: Addition of 2-(diethylamino)ethylamine.

- Conditions: Inert atmosphere (e.g., nitrogen), suitable solvents (dichloromethane or chloroform), and cooling to maintain low temperatures.

Antimicrobial Properties

Studies have indicated that N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide exhibits promising antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Tested Strains: Common pathogens such as E. coli and Staphylococcus aureus.

- Mechanism: Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has also been investigated for its anticancer properties. Preliminary research suggests it may inhibit cell proliferation in cancer cell lines.

- Cell Lines Tested: Human cervical cancer (HeLa), colon cancer (HCT116), and epidermoid carcinoma (A431).

- Findings: The compound showed significant cytotoxicity, with IC50 values indicating effective concentration levels required for 50% inhibition of cell growth.

The mechanism by which N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide exerts its biological effects is multifaceted:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Receptor Interaction: The diethylamino group may interact with biological receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Comparative Studies

To better understand the unique properties of N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N1-(4-bromophenyl)-N2-(2-(diethylamino)ethyl)oxalamide | Bromine instead of chlorine | Similar antimicrobial properties; varied anticancer efficacy |

| N1-(4-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide | Dimethylamino group | Enhanced cytotoxicity in certain cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxalamides, N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide was found to outperform many common antibiotics against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects revealed that treatment with N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide led to a significant reduction in tumor size in xenograft models, suggesting its viability as a therapeutic candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.